1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
Overview
Description
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C7H6ClFNO3 It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene typically involves multiple steps. One common method includes the nitration of 2-Chloro-4-fluoroanisole, followed by methylation. The nitration process involves treating the starting material with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups.
Halogenation: Substitution of hydrogen atoms with halogens.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in this compound can yield 2-Chloro-4-fluoro-5-aminoanisole .
Scientific Research Applications
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biochemistry: Employed in studies involving enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The chlorine and fluorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitroanisole: Similar structure but lacks the fluorine atom.
4-Fluoro-2-nitroanisole: Similar structure but lacks the chlorine atom.
2-Chloro-4-nitroanisole: Similar structure but lacks the fluorine atom.
Uniqueness
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity. The combination of these substituents makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-chloro-5-fluoro-2-methoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRONHBXGPYQWHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058703 | |
Record name | 2-Chloro-4-fluoro-5-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84478-76-2 | |
Record name | 2-Chloro-4-fluoro-5-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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